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Introduction

FPL-64176 is a potent and selective activator of L-type voltage-gated calcium channels
(CaV1.x).[1][2] Unlike dihydropyridine agonists like Bay K 8644, FPL-64176 is a
nondihydropyridine compound that acts as a powerful tool in neuroscience to investigate the
roles of L-type calcium channels (LTCCs) in neuronal excitability, synaptic transmission, and
plasticity.[1][3] It dramatically increases the macroscopic inward current through LTCCs by
prolonging channel opening and slowing both activation and deactivation kinetics.[1][4] These
application notes provide a comprehensive guide for utilizing FPL-64176 in electrophysiological
studies on acute brain slices.

Mechanism of Action

FPL-64176 enhances LTCC activity by modifying the channel's gating properties. It increases
the probability of channel opening and prolongs the mean open time.[5] This leads to a
significant influx of Ca2+ upon membrane depolarization. Studies have shown that FPL-64176
can increase L-type Ca2+ current amplitude by approximately 5-fold to 14-fold in various cell
types.[3][4] It is important to note that while highly effective for L-type channels, caution is
advised as high concentrations (e.g., 10 uM) have been shown to inhibit N-type calcium
channels.[6]

Below is a diagram illustrating the signaling pathway affected by FPL-64176.
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Caption: FPL-64176 potentiates L-type calcium channels, enhancing Ca2* influx.

Data Presentation: Effects of FPL-64176

The following tables summarize quantitative data on the electrophysiological effects of FPL-

64176 from various preparations.

Table 1: Effect of FPL-64176 on L-type Ca?* Channel Currents

Effect on Current

Preparation FPL-64176 Conc. ] Other Effects
Amplitude
Rabbit CaV1.2 o
) ) Slowed activation and
expressed in BHK 1uM ~5-fold increase o
deactivation[4]
cells
A7r5 smooth muscle )
_ 10 uM ~14-fold increase -
cell line
o Shifted I-V
Rat anterior pituitary ) ) )
1uM Increased amplitude relationship
(GH3) cells o
hyperpolarizingly[5]
Micromolar Increased whole-cell Significantly slowed
PC12 cells ) o
concentrations current activation rate[6]

Table 2: Pharmacological Properties of FPL-64176
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Parameter Value Preparation
ECso (Contractile Response) 211 nM Rat tail artery[3]

Rat anterior pituitary (GH3)
ECso (Ca2* Influx) 120 nM

cells[5]
ECso (Inotropic Effect) 16 nM Guinea pig atria[2]
Washout Time ~40 minutes Rat tail artery[3]

Experimental Protocols

4.1. Preparation of FPL-64176 Stock Solution

FPL-64176 is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration

stock solution.

« Chemicals: FPL-64176 (MW: 347.41), DMSO.[2]

e Procedure:

[¢]

o

o

[¢]

To prepare a 10 mM stock solution, dissolve 3.47 mg of FPL-64176 in 1 mL of DMSO.
Vortex thoroughly to ensure complete dissolution.
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Store aliquots at -20°C. The final concentration of DMSO in the recording solution should

be kept low (typically <0.1%) to avoid solvent effects.

4.2. Acute Brain Slice Preparation Protocol

This protocol is a general guideline and may require optimization for specific brain regions or

animal ages. The NMDG protective recovery method is recommended for enhanced neuronal

viability.[7][8]

e Solutions:
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o NMDG-HEPES aCSF (Slicing Solution): (in mM) 92 NMDG, 2.5 KCl, 1.25 NaH2POs4, 30
NaHCOs, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5
CaCl2:2H20, and 10 MgS0Oa4-7H20. Adjust pH to 7.3—-7.4 with HCL.[7]

o Recording aCSF: (in mM) 124 NacCl, 2.5 KCI, 1.25 NaH2POa4, 24 NaHCOs, 12.5 glucose, 5
HEPES, 2 CaClz-2H20, and 2 MgS0a4-7H20. Adjust pH to 7.3-7.4.[7]

o Continuously saturate all solutions with carbogen (95% 02/5% CO2).[9]

e Procedure:
o Anesthetize the animal (e.g., mouse or rat) following approved institutional guidelines.
o Perform transcardial perfusion with ice-cold NMDG-HEPES aCSF.

o Rapidly dissect the brain and place it in the ice-cold, carbogenated NMDG-HEPES aCSF.
[9]

o Glue the brain to the vibratome stage in the desired orientation.
o Cut slices (e.g., 300-400 um thick) in the ice-cold slicing solution.[9][10]

o Transfer slices to a recovery chamber containing NMDG-HEPES aCSF at 32—-34°C for 10-
15 minutes.[11]

o Transfer slices to a holding chamber with recording aCSF at room temperature and allow
them to recover for at least 1 hour before recording.[12]

4.3. Whole-Cell Patch-Clamp Recording Protocol
e Setup:
o Transfer a single brain slice to the recording chamber on the microscope stage.

o Continuously perfuse the slice with carbogenated recording aCSF at a rate of 2-3 mL/min
at 32-34°C.
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o Internal Solution (example for K-gluconate): (in mM) 130 K-Gluconate, 4 KCI, 10 HEPES,
0.3 EGTA, 10 phosphocreatine-Naz, 4 MgATP, 0.3 Naz-GTP. Adjust pH to 7.35 with KOH.

[7]
o Pull patch pipettes from borosilicate glass to a resistance of 3—6 MQ.[7]

e Recording Procedure:

[¢]

Visually identify a target neuron (e.g., a pyramidal cell in the cortex).
o Approach the neuron with the patch pipette while applying positive pressure.

o Upon dimple formation on the cell membrane, release the positive pressure and apply
gentle suction to form a gigaohm seal.[7]

o Rupture the membrane to achieve whole-cell configuration.

o Record baseline neuronal activity (e.g., resting membrane potential, firing rate in current-
clamp, or holding current in voltage-clamp).

o Application of FPL-64176:

o Dilute the FPL-64176 stock solution into the recording aCSF to the desired final
concentration (e.g., 1-10 uM).

o Switch the perfusion from the control aCSF to the FPL-64176-containing aCSF.

o Record the changes in neuronal activity. The effects of FPL-64176 are typically observed
within seconds to minutes.[1]

o For washout, switch the perfusion back to the control aCSF. Note that washout can be
slow (~40 minutes).[3]

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for a brain slice electrophysiology
experiment and the logical interpretation of FPL-64176's effects.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://digitalcommons.providence.org/cgi/viewcontent.cgi?article=1257&context=publications
https://digitalcommons.providence.org/cgi/viewcontent.cgi?article=1257&context=publications
https://digitalcommons.providence.org/cgi/viewcontent.cgi?article=1257&context=publications
https://pmc.ncbi.nlm.nih.gov/articles/PMC1304999/
https://pubmed.ncbi.nlm.nih.gov/1719369/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1203055?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Preparation Experiment

Prepare Solutions Transfer Slice to
(aCSF, Internal) Recording Chamber

Y

- Obtain Whole-Cell
Grepare Acute Brain S|IC€] Patch-Clamp Recording

Slice Recovery

(>1 hour) Record Baseline Activity

Perfuse with FPL-64176

Record Drug Effect

Analysis

Washout Analyze Electrophysiological Data

(e.g., Firing Rate, |-V Curve)

Click to download full resolution via product page

Caption: Workflow for brain slice electrophysiology using FPL-64176.
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Caption: Interpreting electrophysiological data from FPL-64176 application.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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